molecular formula C17H19N3O3 B269185 3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B269185
M. Wt: 313.35 g/mol
InChI Key: CUEGCEWUHCFIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide, commonly known as AMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMCA is a small molecule inhibitor that has shown promising results in various biochemical and physiological assays.

Mechanism of Action

The mechanism of action of AMCA involves the inhibition of enzyme activity. AMCA binds to the active site of enzymes and prevents them from carrying out their normal function. This inhibition can lead to a variety of effects, including the inhibition of cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
AMCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AMCA can inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a reduction in cell growth and the induction of cell death. Additionally, AMCA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AMCA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using AMCA in lab experiments. It may not be effective against all enzymes, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on AMCA. One potential area of research is the development of more potent inhibitors based on the structure of AMCA. Additionally, further studies are needed to determine the efficacy of AMCA in vivo and its potential as a cancer therapy. Finally, research is needed to determine the potential side effects of AMCA and its safety for use in humans.
Conclusion
In conclusion, AMCA is a small molecule inhibitor that has shown promising results in various biochemical and physiological assays. It has been extensively studied for its potential applications in scientific research, including cancer therapy and the treatment of inflammatory diseases. While there are limitations to using AMCA in lab experiments, its well-understood mechanism of action and easy synthesis make it a valuable tool for researchers. Further research is needed to determine the full potential of AMCA and its safety for use in humans.

Synthesis Methods

The synthesis of AMCA involves a series of chemical reactions that start with the reaction between 2-amino-5-methoxybenzoic acid and thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with aniline to form 3-(anilinocarbonyl) amino-5-methoxybenzoic acid. The final step involves the reaction between 3-(anilinocarbonyl) amino-5-methoxybenzoic acid and 2-methoxyethylamine to form AMCA.

Scientific Research Applications

AMCA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. AMCA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, AMCA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C17H19N3O3/c1-23-11-10-18-16(21)13-6-5-9-15(12-13)20-17(22)19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

CUEGCEWUHCFIGP-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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